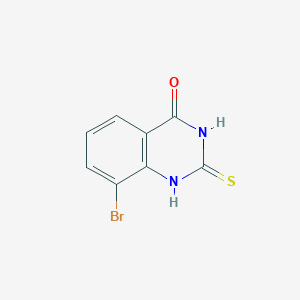

8-Bromo-2-mercaptoquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

8-bromo-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJDHVXBKWJTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination at the 8-position of the quinazolinone ring is achieved using brominating agents under controlled conditions. For example, 3-amino-6-bromo-2-mercaptoquinazolin-4(3H)-one can be synthesized by bromination of the quinazolinone intermediate followed by mercapto group introduction.

Alkylation and Substitution Reactions

Further functionalization can be performed by reacting the mercaptoquinazolinone with alkyl halides such as phenacyl bromides in the presence of potassium carbonate in acetone at room temperature. This method yields S-substituted derivatives with high efficiency (90–96% yield).

Representative Experimental Procedure

Characterization and Validation

- IR Spectroscopy : Characteristic peaks include NH2 (~3300 cm⁻¹), SH (~2560 cm⁻¹), and quinazoline C=O (~1700 cm⁻¹).

- NMR Spectroscopy : 1H NMR shows singlet for SH proton (~3.2–3.3 ppm), aromatic protons, and NH2 exchangeable signals. 13C NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry : Molecular ion peaks consistent with brominated quinazolinone molecular weights (e.g., m/z 348–350 for brominated species).

- Melting Point : Reported melting points for 3-amino-6-bromo-2-mercaptoquinazolin-4(3H)-one range from 228–230°C, indicating purity.

Summary Table of Key Synthetic Data

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Hydrogen derivatives.

Substitution: Various substituted quinazolinones.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has shown that derivatives of 2-mercaptoquinazolin-4(3H)-one, including 8-Bromo-2-mercaptoquinazolin-4(3H)-one, exhibit significant antitumor activity. A study highlighted the selective inhibition of human carbonic anhydrases (hCAs), specifically hCA IX and hCA XII, which are often overexpressed in tumors. Compounds derived from this scaffold demonstrated selectivity ratios indicating their potential as anticancer agents .

Mechanism of Action

The mechanism involves the inhibition of metalloenzymes that are crucial for tumor growth and survival. The sulfhydryl group in the structure is essential for binding to the active site of these enzymes, suggesting that modifications to the quinazolinone scaffold can enhance selectivity and potency against specific cancer types .

Synthesis Techniques

Green Chemistry Approaches

Recent studies have utilized deep eutectic solvents (DESs) for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones, including this compound. This method is considered environmentally friendly and efficient, allowing for high yields with reduced solvent waste . Microwave-assisted synthesis has also been employed to achieve rapid and efficient reactions, further demonstrating the versatility of this compound in synthetic chemistry .

Biochemical Applications

Inhibition Studies

The compound has been investigated for its role as a biochemical inhibitor. Its derivatives have shown promise in inhibiting various isoforms of carbonic anhydrases, which are involved in numerous physiological processes including pH regulation and ion transport. Selectivity studies have indicated that certain derivatives can preferentially inhibit tumor-associated isoforms over others, making them candidates for targeted therapy .

Material Science

Potential Use in Sensors

The unique properties of this compound may extend to applications in material science, particularly in the development of sensors. The ability to modify its structure allows for the potential creation of materials that can detect specific biomolecules or environmental changes due to its reactivity and binding capabilities.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 8-Bromo-2-mercaptoquinazolin-4(3H)-one may involve:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Compounds for Comparison :

6-Bromo-2-mercapto-3-methylquinazolin-4(3H)-one (CAS: Not specified) Substituents: Bromine (position 6), methyl (position 3), mercapto (position 2). Melting Point: 280–281°C .

6-Bromo-3-(4-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one (CAS: Not specified) Substituents: Bromine (position 6), 4-fluorophenyl (position 3), mercapto (position 2) .

6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one (CAS: Not specified) Substituents: Bromine (position 6), o-aminophenyl (position 2), amino (position 3) .

7-Bromo-2-methylquinazolin-4(3H)-one (CAS: 194851-16-6)

Structural Analysis :

- Bromine Position : The 8-bromo substitution in the target compound differs from 6- or 7-bromo analogs, altering electronic distribution and steric hindrance. This impacts reactivity and interactions in biological targets.

- Mercapto vs. Methyl/Methoxy Groups : The -SH group in 8-bromo-2-mercaptoquinazolin-4(3H)-one provides stronger hydrogen-bonding capacity compared to methyl or methoxy groups in analogs like 8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one () .

Physicochemical Properties

Biological Activity

8-Bromo-2-mercaptoquinazolin-4(3H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies and findings.

- Chemical Name: this compound

- CAS Number: 1594520-35-0

- Molecular Formula: C8H6BrN3OS

- Molecular Weight: 276.12 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's mercapto group allows it to form covalent bonds with cysteine residues in proteins, leading to modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown significant inhibitory effects on human carbonic anhydrases (hCAs), particularly isoforms IX and XII, which are implicated in tumorigenesis. Selectivity ratios indicate a strong preference for these isoforms over others, suggesting potential as a targeted cancer therapy .

- Anticancer Activity : Studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer models. It modulates key signaling pathways involved in cell survival and proliferation .

Biological Activities

The compound exhibits a range of biological activities, which are summarized below:

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Anticancer Studies : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-468), the compound was shown to effectively induce apoptosis and inhibit cell growth at micromolar concentrations. It was also noted for its ability to stabilize proteins involved in cancer progression, such as BRD4 and PARP1 .

- Enzyme Inhibition : Research indicated that this compound acts as a potent inhibitor of human carbonic anhydrases, with selectivity ratios favoring hCA IX over hCA I and II. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy against tumors .

- Microbial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against a variety of bacterial strains, which suggests potential applications in treating infections alongside its anticancer properties.

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-2-mercaptoquinazolin-4(3H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of brominated quinazolinones typically involves cyclization of substituted anthranilic acid derivatives or halogenation of preformed quinazolinone scaffolds. For 8-bromo derivatives, direct bromination using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) in aprotic solvents (e.g., DMF or DCM) is common. Optimization should include testing stoichiometric ratios (e.g., 1:1.2 substrate-to-brominating agent) and monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : and NMR to confirm bromine and thiol substituent positions. For example, the mercapto group (-SH) typically appears as a broad singlet near δ 3.5–4.5 ppm.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] at m/z 257.96 for CHBrNOS).

- FT-IR : Peaks at ~2500 cm (S-H stretch) and ~1700 cm (C=O stretch) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling optimize reaction parameters for synthesizing this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) to predict reaction pathways and transition states. Software like COMSOL Multiphysics or Gaussian can simulate bromination kinetics, identifying optimal temperature, solvent polarity, and catalyst effects. For example, simulations might reveal that polar solvents stabilize intermediates, reducing side reactions. Validate predictions with small-scale experiments (e.g., 0.1 mmol trials) .

Q. What experimental design strategies resolve contradictions in spectral data for brominated quinazolinones?

- Methodological Answer : Apply factorial design (e.g., 2 factorial) to isolate variables causing spectral discrepancies. For instance, test factors like solvent purity, NMR shimming, or sample concentration. Use statistical tools (ANOVA) to analyze data variance. If NMR signals overlap, employ 2D techniques (e.g., HSQC, COSY) or dynamic NMR to resolve coupling patterns .

Q. How can researchers leverage AI-driven tools to predict the biological activity of this compound derivatives?

- Methodological Answer : Train machine learning models on datasets of quinazolinone bioactivity (e.g., IC values against kinase targets). Use platforms like KNIME or Python’s scikit-learn to build QSAR models. Input descriptors such as LogP, electronegativity, and steric parameters. Validate predictions via in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies mitigate decomposition of this compound during storage?

- Methodological Answer : Conduct stability studies under varying conditions (temperature, humidity, light). Use DSC/TGA to determine thermal degradation thresholds. Store samples in amber vials at -20°C under inert gas (N) to prevent oxidation of the mercapto group. Add stabilizers like BHT (0.01% w/w) if compatible with downstream applications .

Methodological Frameworks

Q. How to design a reaction mechanism study for bromine substitution in quinazolinones?

- Methodological Answer :

- Isotopic Labeling : Use -labeled reagents to track substitution regiochemistry via MS/MS fragmentation.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with vs. substrates to identify rate-determining steps.

- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to detect intermediates (e.g., bromonium ions) .

Q. What advanced separation techniques improve purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with isocratic elution (acetonitrile/water + 0.1% TFA) to resolve brominated byproducts.

- Countercurrent Chromatography (CCC) : A solvent system of hexane/ethyl acetate/methanol/water (5:5:5:5) can separate isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.